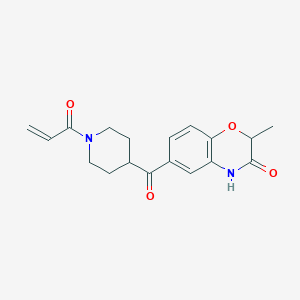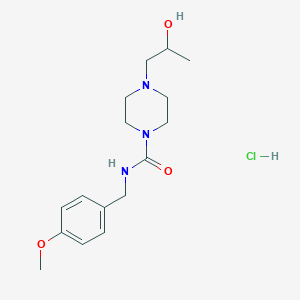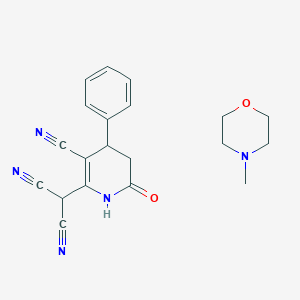
2-Methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one, also known as HPPB or HPPB-OH, is a chemical compound that has been the focus of scientific research due to its potential therapeutic properties. This compound belongs to the class of benzoxazinones, which are known for their diverse biological activities.
作用機序
The mechanism of action of 2-Methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one is not fully understood, but it is believed to involve the inhibition of the NF-κB pathway. This pathway is involved in the regulation of immune and inflammatory responses. By inhibiting this pathway, this compound may be able to reduce inflammation and prevent tissue damage.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation in animal models of rheumatoid arthritis and colitis. In addition, this compound has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. This compound has also been shown to have neuroprotective properties, which may make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One advantage of 2-Methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one is that it is relatively easy to synthesize in the laboratory. In addition, it has been shown to have low toxicity in animal studies. However, one limitation is that more research is needed to fully understand its mechanism of action and potential therapeutic applications.
将来の方向性
There are several areas of future research that could be pursued with 2-Methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one. One area is to further investigate its anti-inflammatory properties and potential as a treatment for inflammatory diseases. Another area is to explore its neuroprotective properties and potential as a treatment for neurodegenerative diseases. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of 2-Methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one involves a multi-step process that starts with the reaction between 3,4-dihydroxybenzaldehyde and ethyl acetoacetate. The resulting product is then reacted with piperidine-4-carboxylic acid to form the intermediate compound. This intermediate is then reacted with 2-methyl-4H-1,4-benzoxazin-3-one to yield the final product, this compound.
科学的研究の応用
2-Methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one has been the subject of scientific research due to its potential therapeutic properties. One area of research has focused on its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are molecules involved in the inflammatory response. This suggests that this compound may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
2-methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-3-16(21)20-8-6-12(7-9-20)17(22)13-4-5-15-14(10-13)19-18(23)11(2)24-15/h3-5,10-12H,1,6-9H2,2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHYKLIGDSKWDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)C(=O)C3CCN(CC3)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[2-[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2762243.png)

![2-chloro-N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)-N-methylacetamide](/img/structure/B2762245.png)




![2-(4-chlorophenoxy)-2-methyl-N-[2-(4-methyl-5-methylidene-6-oxopyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]propanamide](/img/structure/B2762253.png)





![7-(2-chlorobenzyl)-8-{[2-(dimethylamino)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2762264.png)
